Reactive orange 4 chemical structure and properties
Reactive orange 4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reactive Orange 4 (RO4) is a synthetic monoazo dye belonging to the dichlorotriazinyl class of reactive dyes.[1][2] It is widely utilized in the textile industry for dyeing cellulosic fibers, such as cotton, due to its ability to form strong, covalent bonds with the fiber, resulting in excellent wash-fastness and vibrant reddish-orange hues.[2][3] Beyond its industrial applications, Reactive Orange 4 serves as a model compound in environmental science and chemical research, particularly in studies related to wastewater treatment and advanced oxidation processes (AOPs).[4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and toxicological profile, along with detailed experimental protocols and pathway visualizations relevant to its application and degradation.
Chemical Identity and Properties
Reactive Orange 4 is characterized by a single azo group (-N=N-) which acts as the chromophore, and a dichlorotriazinyl group which serves as the reactive moiety for binding to fibers.[1][3] Its chemical structure and key properties are summarized below.
Table 1: Chemical Identity of Reactive Orange 4
| Identifier | Value | Reference(s) |
| C.I. Name | Reactive Orange 4 | |
| C.I. Number | 18260 | [5] |
| CAS Number | 12225-82-0 | [2] |
| IUPAC Name | trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate | [6] |
| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ | [4] |
| Molecular Weight | 781.47 g/mol | [1][4] |
| InChI Key | ARXWHYHTMGGNST-UHFFFAOYSA-K | [2] |
Table 2: Physicochemical and Spectral Properties of Reactive Orange 4
| Property | Value | Reference(s) |
| Appearance | Orange powder | [7] |
| Solubility | Very good solubility in water | [7] |
| Absorption Maximum (λmax) | Typically in the 400-500 nm range; ~494 nm for similar reactive orange dyes | [3][8] |
| Molar Absorption Coefficient (ε) | For similar azo dyes, typically in the range of 10,000 - 50,000 M⁻¹cm⁻¹ | [8] |
Synthesis Pathway
The manufacturing of Reactive Orange 4 involves a multi-step chemical synthesis process. It begins with the diazotization of an aromatic amine, followed by coupling with a naphthalenic compound, and finally condensation with cyanuric chloride.[3]
Caption: Synthesis pathway of Reactive Orange 4.
Application in Textile Dyeing
Reactive Orange 4 is primarily used for dyeing cellulosic fibers like cotton. The process involves the formation of a covalent ether linkage between the dye molecule and the hydroxyl groups of the cellulose (B213188) under alkaline conditions.[2][4] This strong bond is responsible for the high wash fastness of the dyed fabric.[9][10]
Fastness Properties
The performance of a dye is often evaluated by its fastness to various environmental factors.
Table 3: Fastness Properties of Reactive Orange 4
| Fastness Test | Standard | Rating | Reference(s) |
| Light Fastness | ISO 105-B02 | 3-6 | [11] |
| Washing Fastness (Fading) | ISO 105-C06 | 4-5 | [12] |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 | [12] |
| Perspiration Fastness (Fading) | ISO 105-E04 | 4 (Alkaline & Acid) | [12] |
| Perspiration Fastness (Staining) | ISO 105-E04 | 4-5 (yellow) | |
| Oxygen Bleaching | ISO | 4 | |
| Soaping | ISO | 4 (Fading), 4-5 (Staining) | |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 | [12] |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3 | [12] |
Note: Fastness is typically rated on a scale of 1 to 5, with 5 being the best. Light fastness can be rated on a scale up to 8.[12]
Experimental Protocols
Standard Dyeing Protocol (Exhaust Method)
This protocol provides a baseline for the application of Reactive Orange 4 to cotton fabric.
Caption: Exhaust dyeing workflow for Reactive Orange 4.
Determination of Color Yield (K/S Value)
The color yield on the dyed fabric is quantified using the Kubelka-Munk equation.[11]
-
Protocol:
-
Measure the spectral reflectance of the dyed fabric at its wavelength of maximum absorption using a reflectance spectrophotometer.
-
Calculate the K/S value using the formula: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance.[11]
-
Evaluation of Wash Fastness
-
Standard: AATCC Test Method 61, "Colorfastness to Laundering: Accelerated."[11]
-
Procedure: A dyed fabric specimen is laundered in a stainless steel container with a specified detergent solution and stainless steel balls to simulate multiple home launderings.
-
Evaluation: The change in color is assessed using the Gray Scale for Color Change, and staining of an adjacent multifiber fabric is evaluated using the Gray Scale for Staining.[11]
Evaluation of Light Fastness
-
Standard: AATCC Test Method 16.3, "Colorfastness to Light: Xenon-Arc."[11]
-
Procedure: A dyed fabric sample is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled temperature and humidity.
-
Evaluation: The color change of the specimen is assessed by comparison with the AATCC Blue Wool Lightfastness Standards.[11]
Toxicological Profile and Degradation Pathways
While Reactive Orange 4 exhibits low acute systemic toxicity, there are concerns regarding its potential for skin and respiratory sensitization.[1] The primary toxicological concern arises from the metabolic cleavage of the azo bond, which can form aromatic amines, and the reactivity of the dichlorotriazinyl group.[1]
Degradation Pathways
The main degradation routes for Reactive Orange 4 in the environment are:
-
Reductive Cleavage of the Azo Bond: This process breaks the -N=N- group, leading to the formation of colorless aromatic amines.[1]
-
Hydrolysis of the Dichlorotriazinyl Group: The chlorine atoms on the triazine ring are reactive and can be substituted by hydroxyl groups in aqueous environments.[1]
Impact on Cellular Signaling
Byproducts from the degradation of azo dyes can potentially impact cellular signaling pathways. For instance, some aromatic amines have been shown to activate inflammatory pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase).[1] Activation of these pathways can lead to the production of pro-inflammatory cytokines, contributing to cellular damage.[1]
Caption: Potential inflammatory signaling pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. C.I. Reactive Orange 4|Reactive Dye for Research [benchchem.com]
- 3. Reactive Orange 4|Azo Textile Dye [benchchem.com]
- 4. C.I. Reactive Orange 4|Reactive Dye for Research [benchchem.com]
- 5. indiamart.com [indiamart.com]
- 6. 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | C24H13Cl2N6Na3O10S3 | CID 93407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C.I.Reactive Orange 4 [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]
- 10. dyespigments.net [dyespigments.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
